Cas no 1825376-01-9 (5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide)
5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 1825376-01-9
- EN300-26611527
- AKOS030666945
- 5,6-dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]pyridine-3-carboxamide
- 5,6-DICHLORO-N-[2-METHYL-5-(2-METHYLPHENYL)PYRAZOL-3-YL]PYRIDINE-3-CARBOXAMIDE
- Z1315869973
- 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide
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- Inchi: 1S/C17H14Cl2N4O/c1-10-5-3-4-6-12(10)14-8-15(23(2)22-14)21-17(24)11-7-13(18)16(19)20-9-11/h3-9H,1-2H3,(H,21,24)
- InChI Key: GIECSQYUUIISRW-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=C(Cl)C=C1C(NC1N(C)N=C(C2=CC=CC=C2C)C=1)=O
Computed Properties
- Exact Mass: 360.0544665g/mol
- Monoisotopic Mass: 360.0544665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 59.8Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 470.2±45.0 °C(Predicted)
- pka: 10.80±0.70(Predicted)
5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26611527-0.05g |
5,6-dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]pyridine-3-carboxamide |
1825376-01-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide
Comprehensive Overview of 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide (CAS No. 1825376-01-9)
The compound 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide, identified by its CAS No. 1825376-01-9, is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique structural framework, combining a pyridinecarboxamide core with a dichlorinated pyridine ring and a methylphenyl-substituted pyrazole moiety. Such structural complexity makes it a compelling subject for studies targeting enzyme inhibition, receptor modulation, and other biochemical interactions.
In recent years, the demand for heterocyclic compounds like 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide has surged, driven by their applications in drug discovery and crop protection. Researchers are particularly interested in its potential as a kinase inhibitor or pesticide intermediate, aligning with trends in precision medicine and sustainable agriculture. The compound's dichloro and methylphenyl groups contribute to its lipophilicity, a critical factor for bioavailability and membrane permeability in drug design.
From a synthetic chemistry perspective, CAS No. 1825376-01-9 exemplifies modern strategies in cross-coupling reactions and amide bond formation. Its synthesis often involves palladium-catalyzed steps, reflecting the broader shift toward catalytic methods in organic synthesis. These techniques are frequently searched by chemists exploring green chemistry or atom-efficient protocols, making this compound a relevant case study for academic and industrial laboratories.
The pharmacological profile of 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide remains under investigation, with preliminary studies suggesting interactions with ATP-binding sites in proteins. This aligns with current interest in targeted therapies for conditions like cancer and inflammatory diseases. Notably, its pyrazole-pyridine hybrid structure shares similarities with FDA-approved drugs, sparking discussions about scaffold hopping in medicinal chemistry.
Environmental and regulatory considerations for CAS No. 1825376-01-9 are also noteworthy. While not classified as hazardous, its dichlorinated nature prompts evaluations of biodegradability and ecotoxicology—topics increasingly prioritized in ESG (Environmental, Social, and Governance)-focused research. Such analyses resonate with global initiatives like the UN Sustainable Development Goals, particularly Goal 12 (Responsible Consumption and Production).
In analytical chemistry, characterizing 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide requires advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance). These methods are frequently queried in scientific databases, reflecting their centrality in quality control for high-value fine chemicals. The compound's distinct spectral signatures also make it a useful reference in method development.
Market-wise, CAS No. 1825376-01-9 occupies a niche in the custom synthesis sector, catering to pharmaceutical and agrochemical developers. Its pricing and availability trends are monitored alongside patent expirations and generic drug pipelines, illustrating the intersection of chemistry and intellectual property landscapes. This economic dimension adds practical relevance for stakeholders in chemical procurement and supply chain optimization.
Future research directions for this compound may explore its structure-activity relationships (SAR) through computational modeling—a hot topic in AI-driven drug discovery. Virtual screening workflows could leverage its scaffold to design derivatives with enhanced selectivity, addressing the persistent challenge of off-target effects in therapeutics. Such applications position 5,6-Dichloro-N-[1-methyl-3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-pyridinecarboxamide at the forefront of digital chemistry innovations.
In conclusion, CAS No. 1825376-01-9 represents a multifaceted chemical tool with untapped potential across disciplines. Its study not only advances fundamental science but also responds to contemporary demands for sustainable chemistry and precision therapeutics. As interdisciplinary collaborations grow, this compound will likely feature in cutting-edge solutions to complex challenges in health and environmental stewardship.
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